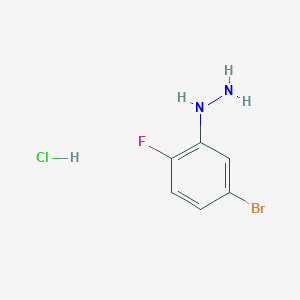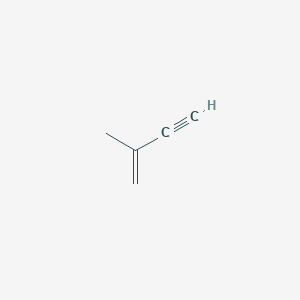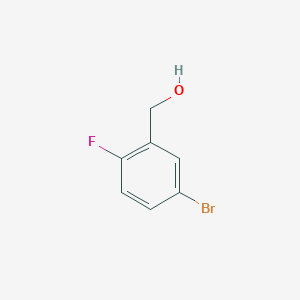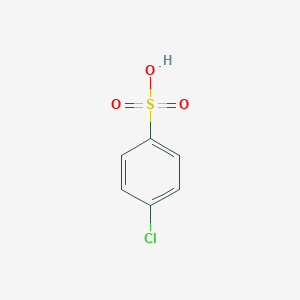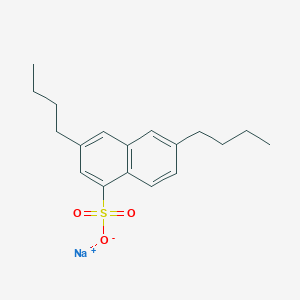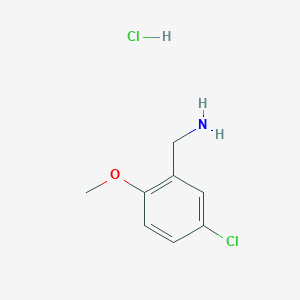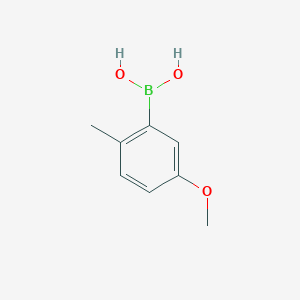
(5-Methoxy-2-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-2-methylphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, where they are used to form carbon-carbon bonds with aryl halides. The methoxy and methyl substituents on the phenyl ring can influence the reactivity and binding properties of the boronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves cross-coupling reactions. For example, a series of substituted benzoquinones were synthesized using a palladium-catalyzed cross-coupling of tetramethoxyphenyl boronic acid with aromatic bromides or iodides, followed by oxidation . Although not directly related to (5-Methoxy-2-methylphenyl)boronic acid, this method demonstrates the general approach to synthesizing boronic acid derivatives.
Molecular Structure Analysis
The molecular structure of boronic acids can be characterized by X-ray diffraction, as seen in the study of various phenol-pyridyl boron complexes . These structures often feature intermolecular interactions such as hydrogen bonding and pi-pi stacking, which can influence their physical properties and reactivity. The presence of substituents like methoxy and methyl groups can affect the overall geometry and electronic distribution in the molecule.
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. They can form complexes with diols and sugars, as demonstrated by the binding interaction studies with various sugars . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the binding affinity of boronic acids to diols. Additionally, boric acid, a related compound, has been shown to catalyze the hydrolysis of N-salicylidene-2-methoxyethylamine, indicating the potential catalytic activity of boronic acids in hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the luminescent properties of phenol-pyridyl boron complexes suggest that boronic acids with appropriate substituents could be used in electroluminescent devices . The thermal stability of these compounds is also notable, with some derivatives displaying higher glass transition and melting points . The solubility, acidity, and stability of boronic acids can be affected by the nature of the substituents on the phenyl ring.
科学的研究の応用
-
Organic Synthesis
- Boronic acids are often used in organic synthesis . They can participate in various reactions, such as Suzuki-Miyaura cross-coupling , which is a type of palladium-catalyzed cross coupling reaction. This reaction is used to synthesize biaryl compounds, which are common motifs in organic compounds, including pharmaceuticals and organic materials .
-
Protodeboronation
-
Hydromethylation
-
Total Synthesis
-
Preparation of Selective Inhibitors
-
Friedel-Crafts Alkylation
-
Organic Synthesis
- Boronic acids are often used in organic synthesis . They can participate in various reactions, such as Suzuki-Miyaura cross-coupling , which is a type of palladium-catalyzed cross coupling reaction. This reaction is used to synthesize biaryl compounds, which are common motifs in organic compounds, including pharmaceuticals and organic materials .
-
Protodeboronation
-
Hydromethylation
-
Total Synthesis
-
Preparation of Selective Inhibitors
-
Friedel-Crafts Alkylation
将来の方向性
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising results of boronic acids in medicinal chemistry, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .
特性
IUPAC Name |
(5-methoxy-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJFILPCCJEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590733 |
Source


|
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-2-methylphenyl)boronic acid | |
CAS RN |
617689-07-3 |
Source


|
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

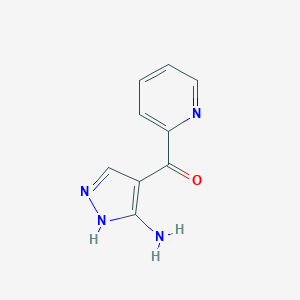
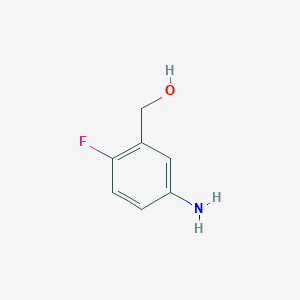
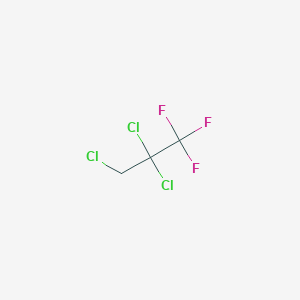
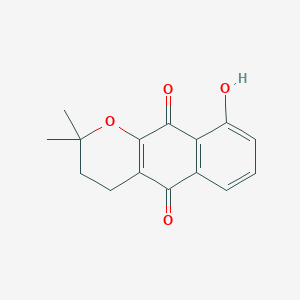
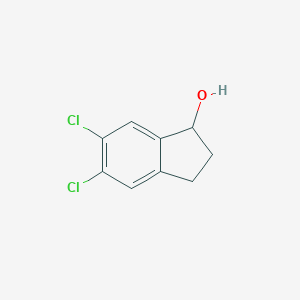
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
